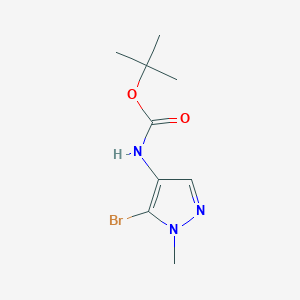

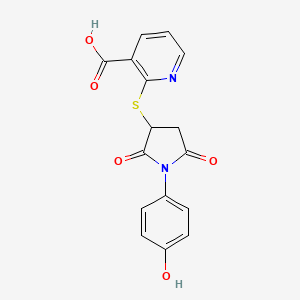

![molecular formula C13H7ClF3NO4 B2654624 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol CAS No. 309727-46-6](/img/structure/B2654624.png)

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol” is a chemical compound that belongs to the technical field of chemical synthesis . It is used widely in synthetic fields such as weedicide acifluorfen, fluoroglycofenethyl, fomesafens as midbody .

Synthesis Analysis

The synthesis of “3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol” involves a phase transfer catalytic preparation technology . A crown-ether phase transfer catalyst is used to promote the chemical reaction, and chemical equilibrium is promoted by timely removing water generated in a system by toluene in the expected direction . The preparation method includes performing salt-forming reaction in a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent, then performing etherification with 3, 4-dichlorobenzotrifluoride at 130-175 DEG C, and finally performing acidification to the etherate to obtain the compound .Molecular Structure Analysis

The molecular formula of “3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol” is C14H8ClF3O3 . The molecular weight is 316.66 .Chemical Reactions Analysis

The nitration of “3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol” is a fast, highly exothermic reaction . The reaction can be carried out under a homogeneous condition in a continuous-flow microreactor system . The homogeneous nitration can completely eliminate mass transfer resistance between phases, and accurately control reaction temperature and residence time in the continuous-flow microreactor system .Physical And Chemical Properties Analysis

The density of “3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol” is 1.452g/cm3 . The boiling point is 374ºC at 760mmHg .Scientific Research Applications

Synthesis and Electronic Absorption Studies

In a study by Burat et al. (2012), novel (trifluoromethyl)phenoxy-substituted phthalocyanines were synthesized, including compounds with structural similarities to 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol. These compounds displayed high solubility in various solvents and were characterized using several spectroscopic methods, including NMR, UV-Vis, FT-IR, and mass spectrometry.

Gas-Phase Reactions and Environmental Impact

Bolzacchini et al. (2001) investigated the gas-phase reaction of phenol with NO3 radicals, leading to the formation of nitrophenols, including compounds similar to 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol. This study, published in Environmental Science & Technology, contributes to understanding the environmental impact and behavior of such compounds Bolzacchini et al. (2001).

Photocatalytic Degradation Studies

Priya and Madras (2006) conducted a study on the photocatalytic degradation of phenols with multiple substituent groups. They investigated the degradation of various phenols, including chloro and nitrophenols, using a combustion-synthesized catalyst. This research is relevant for understanding the degradation pathways and kinetics of compounds like 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol Priya & Madras (2006).

Adsorption and Removal from Aqueous Solutions

Mehrizad and Gharbani (2014) explored the adsorption properties of graphene for the removal of chloro-2-nitrophenol (similar in structure to the compound ) from aqueous solutions. This study provides insights into the potential environmental remediation applications of graphene for removing such compounds Mehrizad & Gharbani (2014).

Chromogenic Diazirine Research

Hatanaka et al. (1989) synthesized derivatives of [[2-Nitro-4-[3-(trifluoromethyl)-3 H -diazirin-3-yl]]phenoxy]acetic acid, related to 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol. Their research in Bioorganic Chemistry focused on developing a spectrophotometric approach for photoaffinity labeling, indicating potential applications in biochemical and medical research Hatanaka et al. (1989).

Future Directions

The future directions for “3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol” could involve further exploration of its potential applications in various fields, given its wide use in synthetic fields such as weedicide acifluorfen, fluoroglycofenethyl, fomesafens as midbody . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

properties

IUPAC Name |

3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO4/c14-9-5-7(13(15,16)17)1-4-11(9)22-12-6-8(19)2-3-10(12)18(20)21/h1-6,19H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDFDHPBOBHNMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=C(C=CC(=C2)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

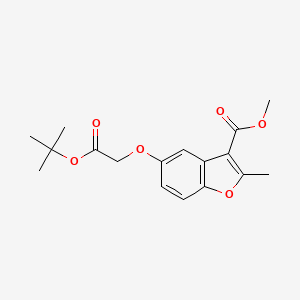

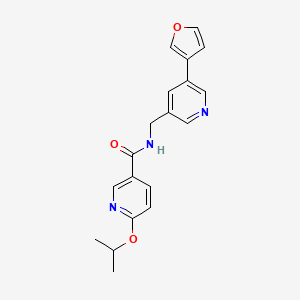

![2-(3,4-dimethoxyphenyl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2654541.png)

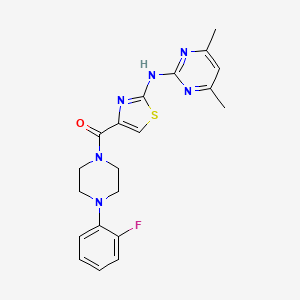

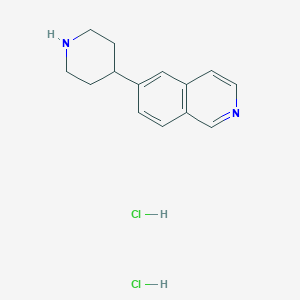

![2-[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2654550.png)

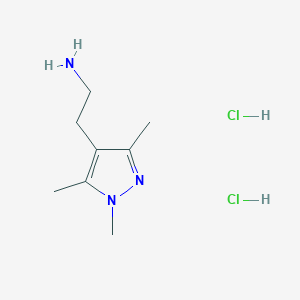

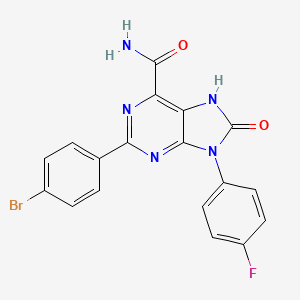

![N-(4-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2654552.png)

![N-(2-methoxy-2-phenylbutyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2654558.png)

![N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide](/img/structure/B2654564.png)